Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate)

Description

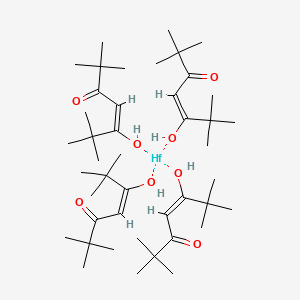

Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate), formally named Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium(IV) (CAS 63370-90-1), is a coordination complex where hafnium(IV) is chelated by four β-diketonate ligands (tmhd) . The tmhd ligand (C11H20O2, MW 184.28) is highly branched, conferring thermal stability and volatility to the complex, making it suitable for applications like chemical vapor deposition (CVD) of hafnium oxide thin films .

Properties

Molecular Formula |

C44H80HfO8 |

|---|---|

Molecular Weight |

915.6 g/mol |

IUPAC Name |

hafnium;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |

InChI |

InChI=1S/4C11H20O2.Hf/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/b4*8-7+; |

InChI Key |

ZRECPNBYWRZCRC-PWZAMCFKSA-N |

Isomeric SMILES |

CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Hf] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Hf] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of hafnium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction typically requires heating to facilitate the formation of the complex.

Industrial Production Methods: In an industrial setting, the production of Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate) involves large-scale reactions using similar methods to those described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate) can undergo various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Substitution: Various nucleophiles and electrophiles can be used to substitute ligands in the complex.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hafnium oxides, while reduction reactions can produce hafnium hydrides.

Scientific Research Applications

Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate) is widely used in scientific research due to its stability and versatility. It is employed in catalysis, where it serves as a precursor for catalysts used in organic synthesis and polymerization reactions. Additionally, it is used in material science for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate) exerts its effects involves its ability to form stable complexes with various ligands. These complexes can act as catalysts, facilitating chemical reactions by lowering activation energies and stabilizing transition states. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with metal centers and organic substrates.

Comparison with Similar Compounds

Structural and Thermal Properties

- Thermal Behavior : Hafnium tmhd’s volatility and thermal stability are critical for CVD, similar to Nd(tmhd)₃ and MoO₂(tmhd)₂, which sublimate or decompose at moderate temperatures. Co(tmhd)₂ exhibits higher thermal resilience, enabling use in high-temperature catalysis .

- Ligand Coordination : The number of tmhd ligands (tetrakis vs. tris/bis) influences molecular weight and steric bulk, affecting solubility and reactivity. For example, Ce(tmhd)₄’s tetrahedral coordination enhances oil solubility for fuel applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.